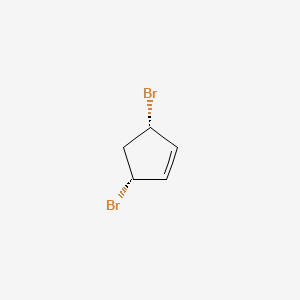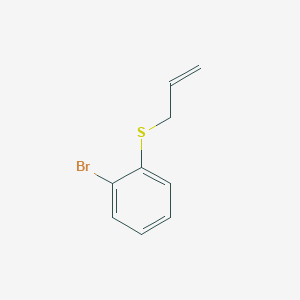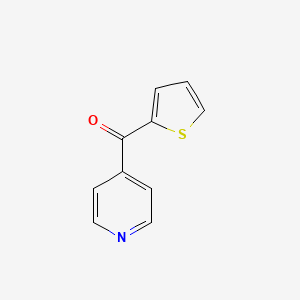
4-(2-Thenoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Thenoyl)pyridine, also known as pyridin-4-yl (1H-1lambda3-thiophen-2-yl)methanone, is a chemical compound with the CAS number 21314-80-7 . It has a molecular weight of 190.25 .
Molecular Structure Analysis
The InChI code for 4-(2-Thenoyl)pyridine is 1S/C10H8NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7,13H . This indicates that the molecule consists of a pyridine ring attached to a thiophene ring via a carbonyl group .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Polyimides
Researchers have developed novel polyimides derived from aromatic dianhydride monomers and aromatic diamines, incorporating pyridine moieties into the polymer chain. These polyimides exhibit remarkable solubility in aprotic solvents, good thermal stability, and excellent mechanical properties. Their low dielectric constants make them potential materials for electronic applications (Wang et al., 2006).
Functionalization of Pyridine C–H Bonds
The selective transformation of the 4-position of pyridine scaffolds has been achieved through reactions with heterocyclic phosphonium salts. This approach facilitates the creation of diverse pyridine derivatives, enhancing their utility in pharmaceuticals, ligands for metal complexes, and battery technologies (Dolewski et al., 2017).
Ligand-modulated Catalysis
The Pd(OAc)2/pyridine system demonstrates efficient catalysis for the oxidation of alcohols with molecular oxygen. Pyridine plays a dual role by promoting aerobic oxidation of palladium(0) and influencing the oxidation process of alcohol by palladium(II), showcasing a versatile application in oxidation reactions (Steinhoff & Stahl, 2002).
Creation of Substituted Pyridines
Employing 3,4-pyridynes, researchers have developed a method for efficiently accessing di- and tri-substituted pyridines. This method leverages regioselectivity in nucleophilic addition and cycloaddition reactions, facilitated by proximal substituents, to produce highly decorated pyridine derivatives. This strategy enhances the synthesis of compounds containing the medicinally relevant pyridine heterocycle (Goetz & Garg, 2012).
Magnetic and Optical Properties of Lanthanide Clusters
A novel family of nonanuclear lanthanide clusters exhibiting unique magnetic and optical properties has been synthesized using pyridine derivatives. These clusters display single-molecule magnetism and intense photoluminescence, contributing to the development of materials with dual functional properties (Alexandropoulos et al., 2011).
Electrochemical CO2 Reduction
Poly(4-vinylpyridine) electrodes have been demonstrated to catalyze the reduction of CO2 at low overpotentials, similar to pyridinium catalysts. This study highlights the potential application of pyridine-containing polymers in artificial photosynthesis and CO2 reduction technologies (Jeong et al., 2017).
Eigenschaften
IUPAC Name |
pyridin-4-yl(thiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEFLWVQQBTZDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Thenoyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

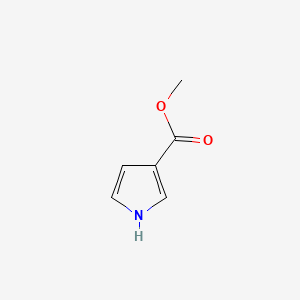
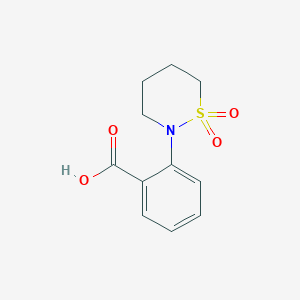
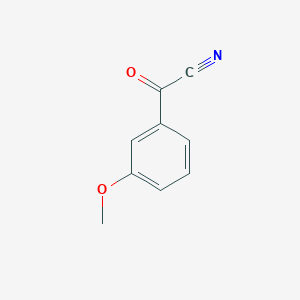
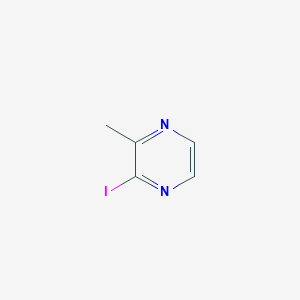
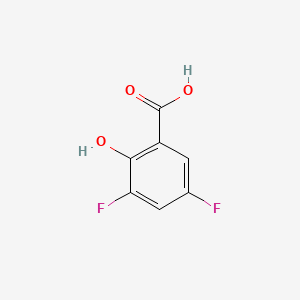
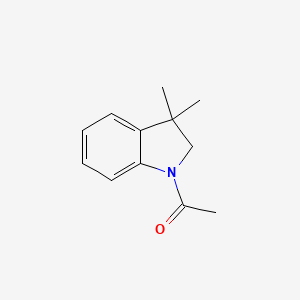
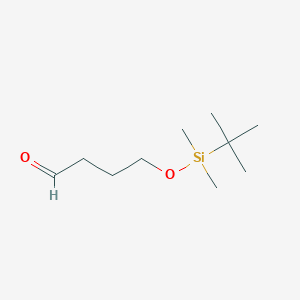
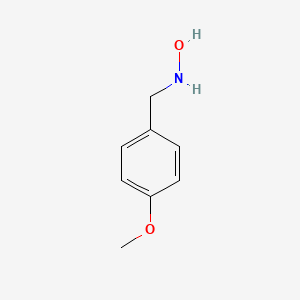
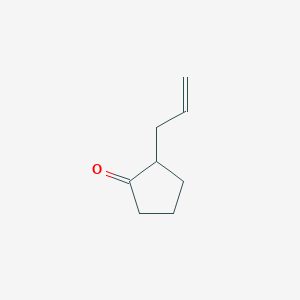
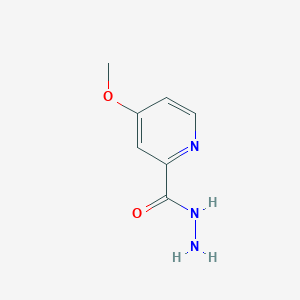
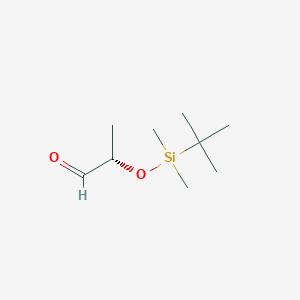
![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)
